molecular formula C8H15F3N2O B1480042 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine CAS No. 2097956-01-7

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

Cat. No.: B1480042
CAS No.: 2097956-01-7
M. Wt: 212.21 g/mol
InChI Key: GOTAWUVBJQBUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine (CAS 2098012-47-4) is a high-purity pyrrolidine-based compound designed for advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C8H15F3N2O and a molecular weight of 212.21 g/mol, this amine-functionalized scaffold is a valuable building block in drug discovery programs . The compound features a saturated pyrrolidine ring, a scaffold widely recognized by medicinal chemists for its ability to improve the physicochemical properties and three-dimensional coverage of drug candidates. The incorporation of the pyrrolidine ring can positively influence key parameters such as aqueous solubility, lipophilicity, and the overall pharmacokinetic profile of lead molecules . The structure is further functionalized with a trifluoromethyl group, a moiety known to enhance metabolic stability and membrane permeability, and an ethoxymethyl side chain, offering additional points for chemical modification. This specific combination of features makes this compound a versatile intermediate for the synthesis of novel bioactive molecules. Research applications include its use as a key precursor in the development of central nervous system (CNS) agents, analgesic and anti-inflammatory compounds, and other therapeutic classes where the pyrrolidine ring is a privileged structure . Its potential mechanism of action in final drug candidates would be derived from its integration into larger molecular architectures designed to modulate specific biological targets, such as opioid receptors or other G-protein coupled receptors . Please Note: This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O/c1-2-14-5-6-3-13(12)4-7(6)8(9,10)11/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTAWUVBJQBUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has gained attention in medicinal chemistry due to its unique structural features, which include an ethoxymethyl group and a trifluoromethyl substituent. These characteristics enhance its lipophilicity and influence its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H14_{14}F3_3N, with a molecular weight of approximately 254.29 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, while the ethoxymethyl group may influence binding affinity and selectivity for specific targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of metalloproteases, which are involved in various physiological processes including inflammation and tissue remodeling .
  • Neuroprotective Effects: Related compounds have demonstrated neuroprotective properties by modulating signaling pathways such as AKT and PKA in neuronal cells, suggesting that this compound may also exhibit similar effects .

Biological Activity

Research indicates that pyrrolidine derivatives, including this compound, possess diverse biological activities:

Activity Description
Antitumor Activity Some pyrrolidine derivatives have shown effectiveness against cancer cell lines.
Neuroprotection Potential to protect neurons from excitotoxic damage through modulation of signaling pathways .
Metalloprotease Inhibition Inhibitors of metalloproteases can be beneficial in treating conditions like hypertension and cardiac disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Neuroprotective Studies: A study on a related compound demonstrated that it could prevent excitotoxic damage in hippocampal neurons by activating protective signaling pathways .
  • Metalloprotease Inhibition: Research indicates that pyrrolidine derivatives can inhibit metalloproteases involved in various diseases, suggesting a therapeutic potential for treating conditions associated with vascular constriction and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine:

(4R)-N-[(1R,3S)-3-(Ethoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

  • Structure : Cyclopentyl core with ethoxymethyl, trifluoromethylpyridine, and piperazine substituents.
  • Molecular Formula : C₂₄H₃₆F₃N₅O₃ (MW: 500.3).
  • Key Differences : Larger molecular framework (cyclopentyl vs. pyrrolidine) and additional piperazine and pyran rings. The trifluoromethyl group is part of a pyridine moiety rather than directly attached to the core.
  • Relevance : Demonstrates the use of trifluoromethyl and ethoxymethyl groups in complex scaffolds for drug discovery.

(4-Fluoro-3-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

  • Structure : Benzoimidazole core with trifluoromethylphenyl and trifluoromethylimidazole substituents.
  • Molecular Formula : C₂₄H₁₅F₇N₆O (MW: 537.4).
  • Key Differences : Aromatic heterocycles (benzoimidazole, pyridine) dominate the structure, contrasting with the aliphatic pyrrolidine core. The trifluoromethyl groups are attached to aromatic rings.
  • Relevance : Highlights the prevalence of trifluoromethyl groups in bioactive compounds for optimizing binding affinity.

1-Methyl-3-pyrrolidin-2-yl-1H-pyrazole

  • Structure : Pyrrolidine fused with a pyrazole ring.
  • Key Differences : Lacks trifluoromethyl and ethoxymethyl groups but shares the pyrrolidine core. The pyrazole substituent introduces aromaticity.
  • Relevance : Illustrates the versatility of pyrrolidine derivatives in heterocyclic chemistry.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications
This compound Pyrrolidine -CF₃ (C4), -CH₂-O-CH₂CH₃ (C3) ~225 (estimated) Potential solubility/stability enhancement
Example 41 Compound Cyclopentyl -CF₃-pyridine, ethoxymethyl, piperazine 500.3 Drug candidate (patented)
Benzoimidazole Derivative Benzoimidazole -CF₃ (phenyl, imidazole) 537.4 Kinase inhibition (hypothesized)
1-Methyl-3-pyrrolidin-2-yl-1H-pyrazole Pyrrolidine-pyrazole Pyrazole at C3 ~151 (estimated) Heterocyclic intermediate

Key Research Findings and Trends

Trifluoromethyl Groups: Widely used to enhance metabolic stability and lipophilicity. In this compound, the -CF₃ group may improve resistance to oxidative degradation compared to non-fluorinated analogs.

Ethoxymethyl Substituents : The -CH₂-O-CH₂CH₃ group likely increases solubility relative to alkyl chains, as seen in cyclopentyl derivatives.

Preparation Methods

Pyrrolidine Ring Formation

  • The pyrrolidine ring can be constructed via cyclization reactions starting from suitable amino alcohols or amino acids.
  • Alternatively, commercially available pyrrolidine derivatives can be used as starting materials for further functionalization.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation reagents.
  • Common reagents include trifluoromethyl iodide, trifluoromethyl sulfonium salts, or Ruppert–Prakash reagent (TMSCF3).
  • The reaction is often catalyzed by transition metals or promoted under basic conditions.
  • The trifluoromethylation is directed to the 4-position of the pyrrolidine ring, which may require protection of other functional groups.

Attachment of the Ethoxymethyl Group

  • The ethoxymethyl substituent is introduced by alkylation using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).
  • The alkylation is performed on the 3-position carbon, which may be activated or deprotonated to facilitate substitution.
  • Conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Amination of the Pyrrolidine Nitrogen

  • The nitrogen atom of the pyrrolidine ring is either retained from the starting material or introduced via amination reactions.
  • Amination can be achieved by reductive amination or nucleophilic substitution using ammonia or primary amines.
  • The reaction is conducted under inert atmosphere (e.g., nitrogen) to prevent oxidation.

Typical Reaction Conditions and Solvents

  • Preferred solvents include polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dimethylacetamide (DMAc), which facilitate nucleophilic reactions and stabilize intermediates.
  • Reactions are often performed under nitrogen atmosphere to avoid moisture and oxygen interference.
  • Temperature ranges from 100 °C to 160 °C are common for key steps such as alkylation and trifluoromethylation.
  • Reaction times vary from 10 to 48 hours depending on the step and scale.

Purification and Isolation

  • After reaction completion, the organic phase is typically washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.
  • Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used to remove residual water.
  • Concentration under reduced pressure yields crude product, which can be purified by recrystallization or chromatographic methods.
  • Final product purity and stereochemistry are confirmed by NMR, HPLC, and mass spectrometry.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
1 Pyrrolidine ring formation Cyclization of amino alcohols or amino acids DMF, NMP, or THF 80-120 12-24 Starting material preparation
2 Trifluoromethylation Electrophilic or nucleophilic trifluoromethylation using TMSCF3 or CF3I DMF or DMAc 100-160 10-48 Requires inert atmosphere, catalyst may be used
3 Ethoxymethylation Alkylation with ethoxymethyl halide and base DMF or THF 50-100 12-24 Strong base like NaH or t-BuOK used
4 Amination Reductive amination or nucleophilic substitution DMF or ethanol Room temp - 80 6-24 Nitrogen protection and inert atmosphere recommended
5 Purification Washing with brine, drying, concentration Ethyl acetate, brine Ambient - Final purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • The use of DMF as a solvent is preferred due to its ability to dissolve both organic and inorganic reagents and stabilize transition states.
  • Reaction under nitrogen atmosphere prevents oxidative degradation and moisture interference, improving yield and purity.
  • Elevated temperatures accelerate reaction rates but require careful monitoring to avoid side reactions.
  • Washing the organic phase with brine enhances removal of water-soluble impurities and improves product isolation.
  • The introduction of the trifluoromethyl group is a key step influencing biological activity and requires precise control of regioselectivity.
  • Alkylation with ethoxymethyl halides must be controlled to avoid over-alkylation or side reactions at other nucleophilic sites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine?

  • Methodology : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example:

Alkylation : Introduce the ethoxymethyl group via alkylation of a pyrrolidine precursor using ethoxyalkyl halides under basic conditions (e.g., NaH or Cs₂CO₃ in DMF) .

Trifluoromethylation : Incorporate the trifluoromethyl group using reagents like Togni’s reagent or CF₃Cu under catalytic conditions .

Amine Protection/Deprotection : Use Boc or Fmoc groups to protect the amine during synthesis, followed by acidic or basic deprotection .

  • Key Considerations : Monitor reaction progress via TLC or LCMS. Low yields (e.g., 17.9% in similar syntheses ) may require optimization of catalysts (e.g., CuBr ) or solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for ethoxymethyl (δ ~3.4–3.6 ppm for OCH₂), trifluoromethyl (¹³C ~120–125 ppm, q in ¹⁹F NMR), and pyrrolidine protons (δ ~2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₉H₁₅F₃N₂O) .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the trifluoromethyl group influence physicochemical properties?

  • Methodology :

  • Lipophilicity : Measure logP values (e.g., using HPLC) to assess enhanced membrane permeability due to the CF₃ group .
  • Metabolic Stability : Conduct microsomal assays to compare half-life with non-fluorinated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuBr vs. Pd for trifluoromethylation) to enhance selectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus ethers for alkylation steps .
  • Temperature Control : Optimize reflux vs. room-temperature conditions to minimize side reactions (e.g., over-alkylation) .
    • Data Contradiction : Low yields (e.g., 17.9% ) may arise from steric hindrance; consider alternative protecting groups or stepwise functionalization.

Q. What strategies resolve stereochemistry in pyrrolidine derivatives?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral columns to separate enantiomers .
  • 19F NMR : Analyze diastereomeric splitting patterns (e.g., 1.0:1.9 d.r. observed in CF₃-containing analogs ).
  • X-ray Crystallography : Confirm absolute configuration for crystalline intermediates .

Q. How to design experiments to assess biological activity?

  • Methodology :

  • Target Identification : Screen against kinase libraries (e.g., via SPR or fluorescence polarization assays) due to structural similarity to kinase inhibitors .
  • SAR Studies : Synthesize analogs with modified ethoxymethyl/CF₃ groups and compare IC₅₀ values .
  • In Silico Docking : Use molecular dynamics simulations to predict binding modes to proteins like PI3K or MAPK .

Q. How to address discrepancies in biological activity between similar compounds?

  • Methodology :

  • Structural Comparison : Overlay 3D structures (e.g., using PyMOL) to identify steric/electronic differences .
  • Solubility Assays : Measure kinetic solubility in PBS to rule out formulation biases .
  • Off-Target Profiling : Use proteome-wide affinity capture to identify unintended interactions .

Q. What computational methods predict metabolic pathways for this compound?

  • Methodology :

  • QSAR Modeling : Train models on pyrrolidine analogs to forecast CYP450-mediated oxidation sites .
  • In Vitro Metabolite ID : Incubate with liver microsomes and analyze via LC-HRMS to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine
Reactant of Route 2
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.